molecular formula C27H31ClN2O5 B11122338 5-(4-chlorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

5-(4-chlorophenyl)-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11122338
M. Wt: 499.0 g/mol
InChI Key: MUSXEZTXVZEYJE-BZZOAKBMSA-N
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Description

5-(4-chlorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidinone core, substituted with a chlorophenyl group, a hydroxy group, a benzoyl group, and a morpholinyl ethyl group, making it a molecule of interest for its diverse chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a γ-lactam.

    Introduction of the Chlorophenyl Group: This step may involve a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.

    Benzoylation: The benzoyl group can be introduced through a reaction with 4-(2-methylpropoxy)benzoyl chloride.

    Morpholinyl Ethyl Substitution: The final step involves the substitution of the morpholinyl ethyl group, which can be achieved through a nucleophilic substitution reaction using 2-(morpholin-4-yl)ethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl groups (benzoyl and pyrrolidinone) can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

    Hydrolysis: The ester linkage in the benzoyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Substituted aromatic compounds.

    Hydrolysis: Carboxylic acids, alcohols.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: Potential use in the synthesis of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular processes.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Investigated for its potential therapeutic effects in various diseases.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, the hydroxy and benzoyl groups may participate in hydrogen bonding and hydrophobic interactions, respectively, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-2,5-dihydro-1H-pyrrol-2-one: Lacks the morpholinyl ethyl group.

    5-(4-chlorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(piperidin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one: Contains a piperidinyl ethyl group instead of a morpholinyl ethyl group.

Uniqueness

The presence of the morpholinyl ethyl group in 5-(4-chlorophenyl)-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique structural feature may contribute to its higher binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C27H31ClN2O5

Molecular Weight

499.0 g/mol

IUPAC Name

(4Z)-5-(4-chlorophenyl)-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H31ClN2O5/c1-18(2)17-35-22-9-5-20(6-10-22)25(31)23-24(19-3-7-21(28)8-4-19)30(27(33)26(23)32)12-11-29-13-15-34-16-14-29/h3-10,18,24,31H,11-17H2,1-2H3/b25-23-

InChI Key

MUSXEZTXVZEYJE-BZZOAKBMSA-N

Isomeric SMILES

CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)/O

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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